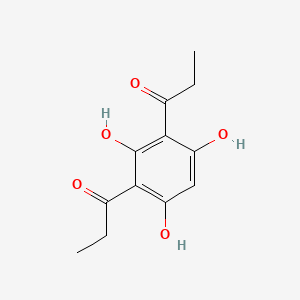![molecular formula C10H11N3OS B14173483 2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol CAS No. 920512-37-4](/img/structure/B14173483.png)
2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol is a heterocyclic compound that contains both a thiazole ring and a phenol group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol typically involves the condensation of 2-aminothiazole with a suitable aldehyde or ketone, followed by a series of reactions to introduce the phenol group. One common method involves the reaction of 2-aminothiazole with formaldehyde and a phenol derivative under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole and phenol derivatives.
Applications De Recherche Scientifique
2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A precursor to many thiazole derivatives with similar biological activities.
2-Amino-4-methylthiazole: Another thiazole derivative with potential antimicrobial properties.
2-Amino-5-methylthiazole: Known for its use in pharmaceuticals and agrochemicals.
Uniqueness
2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol is unique due to its combination of a thiazole ring and a phenol group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
920512-37-4 |
|---|---|
Formule moléculaire |
C10H11N3OS |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
2-amino-5-[(1,3-thiazol-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H11N3OS/c11-8-2-1-7(5-9(8)14)6-13-10-12-3-4-15-10/h1-5,14H,6,11H2,(H,12,13) |
Clé InChI |
RIEADLGDCLCUDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CNC2=NC=CS2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


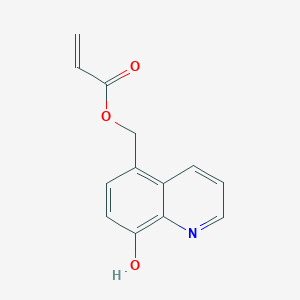
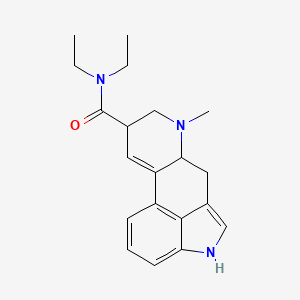
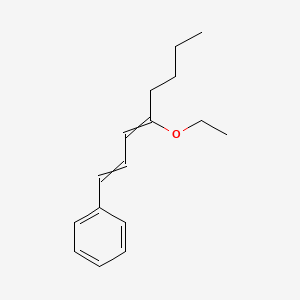
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-](/img/structure/B14173411.png)
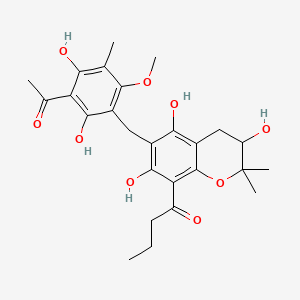

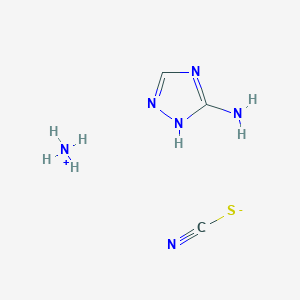
![(1R,5R)-1-(2,3-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14173438.png)
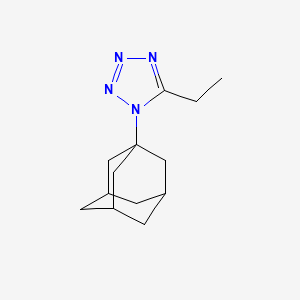
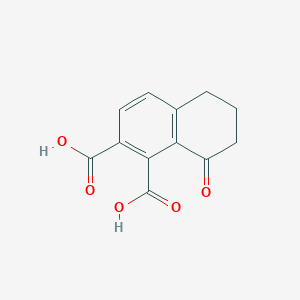
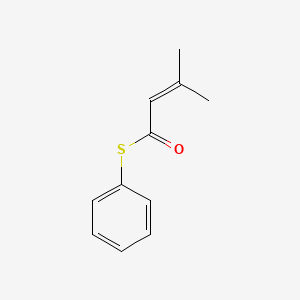
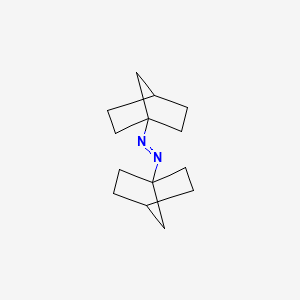
![1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]-](/img/structure/B14173470.png)
